molecular formula C11H23NO2 B12614671 Methyl 2-[(propan-2-yl)amino]heptanoate CAS No. 919789-50-7

Methyl 2-[(propan-2-yl)amino]heptanoate

Cat. No.: B12614671
CAS No.: 919789-50-7
M. Wt: 201.31 g/mol
InChI Key: WKRFEJVUVOOPHN-UHFFFAOYSA-N
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Description

Methyl 2-[(propan-2-yl)amino]heptanoate: is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a heptanoate backbone with a methyl ester group and an isopropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(propan-2-yl)amino]heptanoate typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting methyl heptanoate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts has also been explored to enhance the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(propan-2-yl)amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Heptanoic acid or corresponding ketones.

    Reduction: Methyl 2-[(propan-2-yl)amino]heptanol.

    Substitution: Various substituted derivatives depending on the halogenating agent used.

Scientific Research Applications

Methyl 2-[(propan-2-yl)amino]heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(propan-2-yl)amino]heptanoate involves its interaction with molecular targets such as enzymes and receptors. The isopropylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[(propan-2-yl)amino]heptanoate is unique due to its specific combination of a heptanoate backbone, methyl ester group, and isopropylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

919789-50-7

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

methyl 2-(propan-2-ylamino)heptanoate

InChI

InChI=1S/C11H23NO2/c1-5-6-7-8-10(11(13)14-4)12-9(2)3/h9-10,12H,5-8H2,1-4H3

InChI Key

WKRFEJVUVOOPHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)OC)NC(C)C

Origin of Product

United States

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